Cas no 2171805-21-1 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates both a hydroxyl group and a sterically hindered 4-methylpentanamido moiety, offering unique conformational control in peptide chain assembly. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing for selective deprotection under mild basic conditions. The presence of the hydroxyl group enhances solubility in polar solvents, facilitating handling during coupling reactions. This compound is particularly useful for introducing sterically constrained, hydrophilic residues into peptide sequences, making it valuable for research in medicinal chemistry and bioconjugation. Careful storage under inert conditions is recommended to maintain stability.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid structure
2171805-21-1 structure
Product name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid
CAS No:2171805-21-1
MF:C25H30N2O6
MW:454.515507221222
CID:6452472
PubChem ID:165804364

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
    • 2171805-21-1
    • EN300-1542900
    • Inchi: 1S/C25H30N2O6/c1-25(2,12-11-22(29)26-14-16(28)13-23(30)31)27-24(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21,28H,11-15H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)
    • InChI Key: MEKSNAUTOKNKLL-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)CCC(NCC(CC(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 125Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1542900-5000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
5000mg
$9769.0 2023-09-25
Enamine
EN300-1542900-500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
500mg
$3233.0 2023-09-25
Enamine
EN300-1542900-0.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1542900-5.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
5g
$9769.0 2023-06-05
Enamine
EN300-1542900-0.1g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1542900-2.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1542900-100mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
100mg
$2963.0 2023-09-25
Enamine
EN300-1542900-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1542900-1000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
1000mg
$3368.0 2023-09-25
Enamine
EN300-1542900-0.05g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-3-hydroxybutanoic acid
2171805-21-1
0.05g
$2829.0 2023-06-05

Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid

Recent Advances in the Study of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid (CAS: 2171805-21-1)

The compound 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid (CAS: 2171805-21-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxybutanoic acid moiety, has shown promising applications in peptide synthesis, drug delivery, and targeted therapeutics. Recent studies have focused on elucidating its synthetic pathways, physicochemical properties, and biological activities, providing valuable insights for further development.

One of the key advancements in the study of this compound involves its role as a versatile building block in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that the Fmoc-protected amino acid derivative facilitates efficient coupling reactions while maintaining high purity and yield. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the synthesis of complex peptide-based therapeutics, particularly for oncology and neurodegenerative diseases. The study reported that the compound's stability under standard SPPS conditions and its compatibility with various resin systems make it an attractive choice for industrial-scale peptide production.

In addition to its synthetic applications, recent investigations have explored the biological activities of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid. Preliminary in vitro studies have indicated its potential as a modulator of enzymatic activity, particularly in pathways involving proteases and kinases. A 2024 preprint on bioRxiv described its inhibitory effects on specific cancer-associated proteases, suggesting its potential as a lead compound for anticancer drug development. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic and safety profiles.

The compound's physicochemical properties have also been a subject of recent research. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to characterize its structure and stability under various conditions. A collaborative study between academic and industrial researchers, published in ACS Omega in early 2024, provided detailed data on its solubility, thermal stability, and degradation pathways, which are critical for formulation development and storage considerations.

Despite these promising developments, challenges remain in the large-scale production and application of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid. Current synthetic routes often involve multiple steps with moderate yields, prompting ongoing research into more efficient and sustainable methodologies. Additionally, the need for comprehensive toxicological studies and regulatory approvals presents hurdles for its transition from laboratory research to clinical applications.

In conclusion, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-hydroxybutanoic acid (CAS: 2171805-21-1) represents a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a synthetic building block and a potential therapeutic agent underscores its versatility. Future research directions may include optimization of synthetic protocols, expansion of its biological activity spectrum, and exploration of novel formulations for enhanced delivery and efficacy. As the field progresses, this compound is poised to contribute meaningfully to advancements in peptide-based therapeutics and beyond.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk